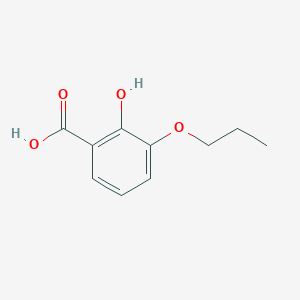

3-Propoxysalicylic acid

Description

Properties

CAS No. |

67127-73-5 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-hydroxy-3-propoxybenzoic acid |

InChI |

InChI=1S/C10H12O4/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,11H,2,6H2,1H3,(H,12,13) |

InChI Key |

KOWNVTTYRATABG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC(=C1O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Propoxysalicylic Acid and Its Analogues

Retrosynthetic Analysis of 3-Propoxysalicylic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This is achieved by breaking bonds and converting functional groups in a reverse-synthetic or "retrosynthetic" direction. For this compound, the primary disconnections involve the ether linkage and the carboxylic acid group.

The C-O bond of the propoxy group can be disconnected, suggesting a nucleophilic substitution reaction. This leads to two potential precursor sets: a 2,3-dihydroxysalicylic acid derivative and a propyl halide, or a 3-halosalicylic acid derivative and sodium propoxide. The former represents a Williamson ether synthesis approach, while the latter points towards a nucleophilic aromatic substitution, such as the Ullmann condensation.

Alternatively, disconnection of the carboxylic acid group suggests a carboxylation reaction of a precursor phenol. This retrosynthetic step points to 2-propoxyphenol (B1580926) as a key intermediate, which could be carboxylated to introduce the carboxylic acid group ortho to the hydroxyl group.

Further disconnection of 2-propoxyphenol would again lead back to catechol and a propyl halide, illustrating the interconnectedness of these synthetic strategies. Another possible route involves the functional group interconversion of a pre-existing group on the aromatic ring into a carboxylic acid.

Classical and Contemporary Synthetic Routes to this compound

Based on the insights from retrosynthetic analysis, several synthetic pathways can be devised for the preparation of this compound. These routes can be broadly categorized by the key bond-forming or functional group introduction steps.

Ethereal Linkage Formation Strategies

The formation of the propoxy ether linkage is a critical step in the synthesis of this compound. Two classical and widely used methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of this compound synthesis, this can be envisioned in a few ways. One approach would be the selective propylation of the 3-hydroxyl group of a 2,3-dihydroxybenzoic acid derivative. Due to the presence of two hydroxyl groups and a carboxylic acid, protection of the other functional groups would likely be necessary to achieve regioselectivity. For instance, the carboxylic acid could be protected as an ester, and the more acidic phenolic hydroxyl at the 2-position might be selectively protected before propylation of the 3-position.

Table 1: Key Parameters in Williamson Ether Synthesis

| Parameter | Description | Typical Conditions |

|---|---|---|

| Alkoxide Formation | Deprotonation of the alcohol using a base. | Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). |

| Alkylating Agent | Typically a primary alkyl halide or sulfonate. | 1-Propyl bromide, 1-propyl iodide, or propyl tosylate. |

| Solvent | A polar aprotic solvent is often used. | Acetone, dimethylformamide (DMF), or acetonitrile (B52724). |

| Temperature | Reaction temperature can vary. | Room temperature to reflux. |

A plausible synthetic sequence could involve the esterification of 2,3-dihydroxybenzoic acid, followed by selective protection of the 2-hydroxyl group, propylation of the 3-hydroxyl group using a propyl halide and a suitable base, and finally, deprotection of the ester and the 2-hydroxyl group to yield this compound. The choice of protecting groups would be crucial to ensure compatibility with the reaction conditions.

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol. wikipedia.org This method is particularly useful for forming ether linkages to an aromatic ring. In a potential synthesis of this compound, an Ullmann condensation could be employed by reacting a 3-halo-2-hydroxybenzoic acid derivative (e.g., 3-bromo-2-hydroxybenzoic acid) with sodium propoxide in the presence of a copper catalyst.

Table 2: Components of the Ullmann Condensation

| Component | Role | Common Examples |

|---|---|---|

| Aryl Halide | The aromatic substrate. | Aryl iodides, bromides, or chlorides. |

| Nucleophile | The alkoxide or phenoxide. | Sodium propoxide. |

| Catalyst | Typically a copper(I) salt. | Copper(I) iodide (CuI), copper(I) oxide (Cu₂O). |

| Ligand | Often used to improve catalyst performance. | Phenanthroline, L-proline. |

| Base | To facilitate the reaction. | Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃). |

| Solvent | High-boiling polar solvents are common. | Pyridine, dimethylformamide (DMF). |

This approach avoids the need for protecting groups on the hydroxyl functions of a dihydroxybenzoic acid precursor but requires the synthesis of the appropriately halogenated salicylic (B10762653) acid derivative.

Carboxylic Acid Functional Group Introduction/Modification

An alternative strategy focuses on introducing the carboxylic acid group onto a pre-formed propoxy-substituted phenol. The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols. researchgate.netmdpi.com In this approach, 2-propoxyphenol would be the key intermediate. The synthesis of 2-propoxyphenol can be readily achieved via the Williamson ether synthesis from catechol and a propyl halide, with careful control of stoichiometry to favor mono-alkylation.

The subsequent Kolbe-Schmitt reaction would involve treating the sodium salt of 2-propoxyphenol with carbon dioxide under pressure and elevated temperature. The hydroxyl group directs the carboxylation to the ortho position, which in the case of 2-propoxyphenol would lead to the formation of this compound. The regioselectivity of this reaction is a key advantage.

Recent advancements in carboxylation reactions have explored milder conditions and alternative catalysts, including enzymatic approaches, which could potentially be applied to the synthesis of this compound analogues. nih.gov

Ortho-Hydroxylation and Subsequent Propoxylation Techniques

Another synthetic avenue involves the ortho-hydroxylation of a pre-existing benzoic acid derivative, followed by propoxylation. For instance, 3-propoxybenzoic acid could be a precursor. The challenge lies in the selective introduction of a hydroxyl group at the 2-position of 3-propoxybenzoic acid. Directed ortho-metalation (DoM) strategies could be employed, where the carboxylic acid group directs lithiation to the adjacent ortho position, followed by reaction with an electrophilic oxygen source.

Alternatively, certain iron-catalyzed oxidation methods have been developed for the ortho-hydroxylation of benzoic acids to salicylic acids. nih.govbrandeis.edu Applying such a method to 3-propoxybenzoic acid could potentially yield this compound. Following the successful ortho-hydroxylation, the newly introduced hydroxyl group would be at the 2-position, adjacent to the propoxy group at the 3-position.

This route's feasibility would depend on the compatibility of the propoxy group with the oxidation or metalation conditions and the regioselectivity of the hydroxylation step.

Novel and Green Chemistry Approaches in this compound Synthesis

The development of novel and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. For this compound and its analogues, this involves exploring catalytic systems that enhance efficiency and selectivity, considering stereoselective approaches for chiral derivatives, and investigating biocatalytic routes that offer milder reaction conditions.

Catalytic Synthesis Protocols (e.g., Iridium-catalyzed methods for related structures)

While specific iridium-catalyzed methods for the direct synthesis of this compound are not extensively documented, the application of such catalysts in the functionalization of related salicylic acid structures demonstrates their potential. Iridium catalysts are notable for their ability to facilitate C-H activation, a powerful tool for forming new carbon-carbon bonds in a highly atom-economical manner.

An example of this is the iridium-catalyzed hydroacylation of C1-substituted oxabenzonorbornadienes with salicylaldehyde (B1680747). beilstein-journals.orgbeilstein-journals.org In this process, a commercially available iridium complex, [Ir(COD)Cl]2, is utilized to catalyze the addition of the aldehyde's C-H bond across a C-C double bond. beilstein-journals.org The catalytic cycle is understood to proceed through three main steps:

Oxidative Addition: The iridium(I) catalyst undergoes oxidative addition into the aldehyde C-H bond.

Olefin Insertion: The alkene substrate inserts into the newly formed iridium-hydride bond.

Reductive Elimination: A C-C bond is formed through reductive elimination, releasing the product and regenerating the active catalyst. beilstein-journals.org

This type of reaction, which can achieve high yields (up to 95%) with complete stereo- and regioselectivity, showcases the potential of iridium catalysis for the synthesis of complex molecules derived from salicylic acid precursors. beilstein-journals.orgbeilstein-journals.org Although applied to salicylaldehyde, the principles of this catalytic strategy could conceptually be adapted for the synthesis of this compound analogues by functionalizing a suitably protected and substituted precursor.

| Catalyst System Component | Role in Hydroacylation |

| [Ir(COD)Cl]2 | Pre-catalyst |

| 5 M KOH | Base |

| Dioxane | Solvent |

| Salicylaldehyde | Acyl source |

| Oxabenzonorbornadiene | Olefin substrate |

This table illustrates the components used in a model iridium-catalyzed hydroacylation reaction involving a salicylaldehyde derivative.

Stereoselective Synthesis Considerations for Chiral Analogues

The synthesis of chiral analogues of this compound requires precise control over the three-dimensional arrangement of atoms, as the biological activity of stereoisomers can differ significantly. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial for drug discovery and development. researchgate.net

Developing a stereoselective route involves several key considerations:

Chiral Starting Materials: Utilizing a commercially available or readily synthesized chiral starting material can introduce a specific stereocenter early in the synthetic sequence.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having fulfilled its role.

Chiral Catalysts: Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often the most efficient approach.

Substrate Control: The inherent structure of the substrate itself can influence the stereochemical course of a reaction, favoring the formation of one diastereomer over another.

For instance, in the synthesis of complex chiral molecules, highly enantioselective additions can be achieved using bifunctional catalysts. researchgate.net The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is critical to achieving high enantiomeric excess (ee). researchgate.net The interaction between chiral molecules and biological systems is fundamental, and developing efficient stereoselective synthetic routes is key to identifying more potent and selective therapeutic agents. researchgate.net

Enzymatic or Biocatalytic Pathways for Related Compounds

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green chemistry approach to synthesis, often proceeding with high selectivity under mild conditions. While a specific enzymatic pathway for this compound is not defined, the biosynthesis of the parent compound, salicylic acid, and the enzymatic synthesis of related esters provide valuable insights.

Salicylic acid is a natural secondary metabolite found in various plants, fungi, and bacteria. doaj.orgnih.govresearchgate.netnottingham.ac.uk In these organisms, its synthesis originates from the shikimate pathway, with chorismate serving as a key precursor. doaj.orgnih.govresearchgate.netnottingham.ac.uk Two primary enzymatic routes from chorismate to salicylic acid have been identified:

Isochorismate (IC) Pathway: This is the major pathway in plants like Arabidopsis thaliana and is also found in bacteria such as Pseudomonas aeruginosa. nih.govnih.gov It involves two key enzymes:

Isochorismate Synthase (ICS): This enzyme isomerizes chorismate to isochorismate. nih.govnih.gov

Isochorismate Pyruvate Lyase (IPL): This enzyme then converts isochorismate to salicylic acid and pyruvate. nih.gov

Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway also starts from chorismate and proceeds through phenylalanine and trans-cinnamic acid. It is considered a minor route for salicylic acid production in plants. nih.gov

Furthermore, enzymes such as lipases have been successfully used to synthesize esters of phenolic acids. For example, an immobilized lipase (B570770) from Staphylococcus xylosus has been shown to catalyze the esterification of gallic acid with propanol (B110389) to produce propyl gallate in a solvent-free system. researchgate.netresearchgate.net This enzymatic process achieved a high conversion yield of 90% under optimized conditions. researchgate.netresearchgate.net Such chemoenzymatic approaches, which may involve enzymes like polyketide synthases, could be explored for the synthesis of this compound by utilizing a suitably functionalized starter unit. nih.gov

| Enzymatic Pathway | Organism Type | Key Precursor | Key Enzymes |

| Isochorismate (IC) Pathway | Plants, Bacteria | Chorismate | Isochorismate Synthase (ICS), Isochorismate Pyruvate Lyase (IPL) |

| Phenylalanine Ammonia-Lyase (PAL) Pathway | Plants | Chorismate | Phenylalanine Ammonia-Lyase (PAL) |

| Esterification | (Example) | Gallic Acid, Propanol | Immobilized Lipase |

This table summarizes key enzymatic pathways for the synthesis of salicylic acid and a related ester.

Purification and Isolation Techniques for Research Scale Production

The purification and isolation of this compound on a research scale are critical steps to ensure the compound's identity, purity, and suitability for further analysis and experimentation. A combination of techniques is typically employed, leveraging the physicochemical properties of the target molecule and any impurities present.

Common purification strategies for salicylic acid and its derivatives include:

Extraction: Liquid-liquid extraction is a fundamental technique used to separate the product from the reaction mixture. Salicylic acids are soluble in organic solvents like ether, especially when the aqueous solution is strongly acidified. scispace.com This allows for the transfer of the desired acid from an aqueous phase into an organic phase, leaving water-soluble impurities behind. The product can then be recovered by evaporating the volatile organic solvent. scispace.com

Crystallization: This is a powerful method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is crucial for effective purification.

Chromatography:

Thin-Layer Chromatography (TLC): Often used to monitor the progress of a reaction and to identify suitable solvent systems for column chromatography. For salicylic acid derivatives, silica (B1680970) gel TLC can effectively resolve the product from starting materials and byproducts. nih.gov

Column Chromatography: This technique is used for the preparative separation of compounds. The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent (eluent) is passed through to separate the components based on their different affinities for the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC using a C18 column, is a high-resolution technique used for both analysis and purification. nih.gov It is highly effective for separating closely related salicylic acid analogues. nih.gov

Sublimation: Salicylic acid can be purified by sublimation, a process where the solid is heated under vacuum, transitions directly into a gas, and then condenses back into a pure solid on a cold surface. scispace.com This method is effective for removing non-volatile impurities.

Membrane-Based Separation: Advanced techniques like electro-membrane processes can be used for the separation and purification of salicylic acid from its salts. acs.org These methods utilize ion-exchange membranes and an electric field to achieve separation, offering an alternative to traditional acidification and extraction processes. acs.org

The selection and sequence of these techniques depend on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Propoxysalicylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. savemyexams.com For 3-Propoxysalicylic acid, a combination of ¹H NMR, ¹³C NMR, and various 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Proton (¹H) NMR Spectral Analysis for Connectivity and Chemical Environment

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin splitting). The chemical shift (δ) of a proton is highly dependent on its electronic environment. savemyexams.com Protons near electronegative atoms (like oxygen) are deshielded and appear at a lower field (higher ppm).

In the predicted ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the protons of the propoxy group, the phenolic hydroxyl proton, and the carboxylic acid proton. The aromatic region would show a pattern characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The propoxy group would display signals corresponding to the ethyl and methyl protons, with splitting patterns confirming their connectivity.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) The data in this table is illustrative and based on predicted values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-C(4) | ~7.45 | dd | 1H | J ≈ 8.0, 1.5 |

| H-C(5) | ~7.05 | t | 1H | J ≈ 8.0 |

| H-C(6) | ~7.80 | dd | 1H | J ≈ 8.0, 1.5 |

| -OCH₂- | ~4.10 | t | 2H | J ≈ 6.5 |

| -CH₂- | ~1.90 | sextet | 2H | J ≈ 7.0 |

| -CH₃ | ~1.10 | t | 3H | J ≈ 7.5 |

| -OH | ~11.5 | s | 1H | - |

The predicted splitting pattern provides clear evidence for the structure. The H-5 proton appears as a triplet because it is coupled to both H-4 and H-6. The H-4 and H-6 protons each appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling to each other. In the propoxy chain, the -OCH₂- protons are a triplet due to coupling with the adjacent methylene (B1212753) group, the terminal -CH₃ protons are a triplet from coupling to their adjacent methylene group, and the central -CH₂- protons appear as a sextet, being coupled to the two protons on one side and three on the other (2+3+1=6, a sextet).

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Identification

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. researchgate.net The chemical shift range is much wider than in ¹H NMR, leading to less signal overlap. ucl.ac.uk Carbons in different environments (e.g., carbonyl, aromatic, aliphatic) appear in distinct regions of the spectrum. ucl.ac.uk

For this compound, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbons of the substituted benzene ring and the three carbons of the propoxy chain. The chemical shifts are influenced by the attached functional groups; for instance, the carbonyl carbon of the carboxylic acid is significantly downfield, as are the aromatic carbons bonded to oxygen. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) The data in this table is illustrative and based on predicted values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-C-COOH) | ~115.0 |

| C-2 (-C-OH) | ~162.0 |

| C-3 (-C-OPr) | ~148.0 |

| C-4 | ~124.0 |

| C-5 | ~119.5 |

| C-6 | ~134.0 |

| C-7 (-COOH) | ~173.0 |

| -OCH₂- | ~70.0 |

| -CH₂- | ~22.5 |

The predicted spectrum clearly differentiates the carbon skeleton. The carboxyl carbon (C-7) appears at the lowest field (~173.0 ppm). The aromatic carbons attached to the electronegative oxygen atoms (C-2 and C-3) are also downfield. The remaining aromatic carbons appear in the typical 115-135 ppm range. The three aliphatic carbons of the propoxy group are observed at the highest field, consistent with sp³ hybridized carbons.

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming complex structural assignments by showing correlations between nuclei. srce.hr

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J couplings). Cross-peaks appear between the signals of coupled protons.

For this compound, a COSY spectrum would be expected to show the following key correlations:

A cross-peak between the H-4 and H-5 signals.

A cross-peak between the H-5 and H-6 signals.

A strong correlation between the -OCH₂- protons and the central -CH₂- protons of the propoxy group.

A strong correlation between the central -CH₂- protons and the terminal -CH₃ protons of the propoxy group. These correlations would definitively establish the connectivity within the aromatic ring and the propoxy chain separately.

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹J C-H coupling). hmdb.ca This is invaluable for assigning carbon signals based on their known proton assignments.

Based on the predicted data in Tables 1 and 2, an HSQC spectrum of this compound would show the following essential cross-peaks:

δH ~7.45 with δC ~124.0 (H-4 to C-4)

δH ~7.05 with δC ~119.5 (H-5 to C-5)

δH ~7.80 with δC ~134.0 (H-6 to C-6)

δH ~4.10 with δC ~70.0 (-OCH₂-)

δH ~1.90 with δC ~22.5 (-CH₂-)

δH ~1.10 with δC ~10.5 (-CH₃) Quaternary carbons (C-1, C-2, C-3, and C-7) would be absent from the HSQC spectrum as they bear no directly attached protons.

The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J C-H couplings). This technique is critical for connecting different structural fragments of a molecule. srce.hr

For this compound, HMBC is the key to linking the propoxy group and the carboxylic acid to the correct positions on the aromatic ring. The most significant correlations would be:

Connecting the propoxy group: A cross-peak between the -OCH₂- protons (δH ~4.10) and the C-3 carbon (δC ~148.0) would provide definitive evidence of the ether linkage at this position.

Positioning the substituents: Correlations from the H-4 proton (δH ~7.45) to carbons C-2, C-3, and C-6 would confirm their ortho and meta relationships. Similarly, correlations from H-6 (δH ~7.80) to C-2, C-5, and the carboxyl carbon C-7 (δC ~173.0) would unambiguously establish the 1,2,3-substitution pattern. The correlation between H-6 and C-7 is particularly crucial for placing the carboxylic acid group adjacent to the C-6 position.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. renishaw.com When applied to this compound, these methods provide detailed information about its functional groups and intermolecular interactions, particularly hydrogen bonding. While the Raman frequency shift and the IR peak frequency are typically identical for a specific functional group, the intensity of the signals depends on different principles. libretexts.org IR absorption requires a change in the dipole moment during a vibration, whereas Raman scattering depends on a change in the polarizability of the electron cloud. libretexts.orgspectroscopyonline.com

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent functional groups: the carboxylic acid, the hydroxyl group, the benzene ring, and the propoxy group. libretexts.orgresearchgate.net The analysis of these vibrational modes allows for a detailed structural confirmation of the molecule. researchgate.net Aromatic compounds typically show C-H stretching vibrations in the 3080–3010 cm⁻¹ region. mdpi.com

The key functional groups and their expected vibrational frequencies are:

O-H Stretching: The molecule contains two hydroxyl groups: one phenolic and one carboxylic. The carboxylic acid O-H stretching vibration typically appears as a very broad band in the IR spectrum, often centered between 3300 and 2500 cm⁻¹. The phenolic O-H stretch is expected in the 3600-3200 cm⁻¹ range; its broadness and exact position are sensitive to hydrogen bonding. spectroscopyonline.commdpi.com

C-H Stretching: Vibrations from the aromatic C-H bonds are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H bonds of the propoxy group will show strong stretching absorptions in the 3000-2850 cm⁻¹ range. vscht.cz

C=O Stretching: The carbonyl (C=O) group of the carboxylic acid is a strong absorber in the IR spectrum and gives a strong Raman signal. spectroscopyonline.com Its stretching vibration is anticipated in the 1725-1700 cm⁻¹ region for a hydrogen-bonded dimer, which is common for carboxylic acids. Conjugation with the benzene ring can lower this frequency. msu.edu

C=C Stretching: The aromatic ring exhibits C=C stretching vibrations that typically appear as a series of bands in the 1625-1450 cm⁻¹ region.

C-O Stretching: The spectrum will contain C-O stretching vibrations from both the carboxylic acid (around 1320-1210 cm⁻¹) and the propoxy ether group (asymmetric stretch at 1275-1200 cm⁻¹ and symmetric stretch at 1075-1020 cm⁻¹).

Bending Vibrations: In-plane and out-of-plane bending vibrations for C-H and O-H groups, as well as ring deformation modes, occur in the fingerprint region (below 1500 cm⁻¹). scirp.org For example, C-H in-plane bending vibrations in substituted benzenes are generally found between 1300 and 1000 cm⁻¹. scirp.org

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 3300 - 2500 (very broad) |

| Phenolic Group | O-H stretch | 3600 - 3200 (broad) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Propoxy Group | C-H stretch (aliphatic) | 3000 - 2850 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Aromatic Ring | C=C stretch | 1625 - 1450 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

| Ether (Propoxy) | C-O stretch (asymmetric) | 1275 - 1200 |

Carboxylic acids commonly form cyclic dimers in the solid state, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. mdpi.com In addition to this dimeric structure, the phenolic hydroxyl group and the ether oxygen of the propoxy group in this compound can participate in further intermolecular hydrogen bonds. libretexts.org This can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. jrc.ac.in For instance, in boric acid, extensive intermolecular hydrogen bonding results in a two-dimensional planar sheet structure. jrc.ac.in The specific arrangement depends on achieving the most energetically favorable conformation, which minimizes steric hindrance and maximizes the stability of the hydrogen bonds. mdpi.com Analysis of crystal structures of similar molecules shows that alternating layers of hydrogen-bonded molecules can form. nih.gov The characterization of this network is typically achieved through single-crystal X-ray diffraction, which can precisely map atomic positions and reveal the geometry (bond lengths and angles) of these non-covalent interactions.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. researchgate.net By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, MS provides a wealth of structural information. nationalmaglab.org

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. researchgate.netmeasurlabs.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the m/z ratio to several decimal places. bioanalysis-zone.com This high precision allows for the calculation of a unique elemental formula. researchgate.net

For this compound, the molecular formula is C₁₀H₁₂O₄. The exact mass (monoisotopic mass) can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, to confirm the molecular formula. researchgate.net

Table 2: Accurate Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Nominal Mass | 196 amu |

| Exact Mass (Calculated) | 196.0736 u |

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, an ion of this compound (e.g., the deprotonated molecule [M-H]⁻ at m/z 195.0663) is selected in the first stage of the mass spectrometer (MS1). nationalmaglab.org This ion is then subjected to fragmentation, often through collision-induced dissociation (CID), in a collision cell. unt.edu The resulting fragment ions are then separated and detected in the second stage (MS2), producing a product ion spectrum. wikipedia.org

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, predictable fragmentation pathways include:

Loss of Carbon Dioxide: Carboxylic acids readily lose CO₂ (44.00 Da) from the deprotonated carboxylate group. unt.edu This would result in a major fragment ion.

Cleavage of the Propoxy Chain: The ether linkage and the propyl chain can undergo cleavage, leading to the loss of propene (C₃H₆, 42.05 Da) or other neutral fragments.

Loss of Water: A neutral loss of H₂O (18.01 Da) is also a possible fragmentation pathway. cam.ac.uk

Table 3: Predicted MS/MS Fragments for [M-H]⁻ of this compound

| Precursor Ion (m/z) | Neutral Loss | Formula of Loss | Mass of Loss (Da) | Predicted Product Ion (m/z) |

| 195.0663 | Carbon Dioxide | CO₂ | 43.9898 | 151.0765 |

| 195.0663 | Propene | C₃H₆ | 42.0469 | 153.0194 |

| 195.0663 | Water | H₂O | 18.0106 | 177.0557 |

| 151.0765 | Propene | C₃H₆ | 42.0469 | 109.0296 |

The first step in any mass spectrometry analysis is the ionization of the analyte molecule. americanpeptidesociety.org For a compound like this compound, soft ionization techniques are preferred because they can generate gas-phase ions with minimal fragmentation, preserving the molecular ion for analysis. nih.gov

Electrospray Ionization (ESI): ESI is a widely used soft ionization technique that is ideal for analyzing samples from a liquid solution, making it highly compatible with liquid chromatography (LC-MS). americanpeptidesociety.orgnih.gov For an acidic molecule like this compound, analysis is typically performed in negative ion mode, where the molecule is easily deprotonated to form the [M-H]⁻ ion. ESI is known for its high sensitivity and its ability to analyze a wide range of compounds. americanpeptidesociety.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, particularly suited for solid samples and large biomolecules, though it can be used for small molecules as well. americanpeptidesociety.orgnih.gov In MALDI, the analyte is co-crystallized with an energy-absorbing matrix (often a small organic acid like sinapinic acid or α-cyano-4-hydroxycinnamic acid). nih.govnih.gov A laser is fired at the sample, and the matrix absorbs the energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. americanpeptidesociety.org Due to potential interference from matrix ions in the low-mass region, MALDI can be more challenging for small molecules compared to ESI. nih.gov

Both ESI and MALDI are crucial for generating the intact precursor ions of this compound that are subsequently analyzed by HRMS for accurate mass determination and fragmented in MS/MS experiments for structural elucidation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). rsc.org For aromatic compounds like salicylic (B10762653) acid and its derivatives, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring and the conjugated system formed by the carboxylic acid and hydroxyl groups.

In the case of salicylic acid derivatives, the UV spectra are characterized by absorption bands that are influenced by the nature and position of the substituents on the aromatic ring. semanticscholar.org For instance, the UV spectrum of salicylic acid itself shows characteristic absorption peaks. researchgate.net The introduction of an alkoxy group, such as a propoxy group at the 3-position, is expected to cause shifts in these absorption maxima (λmax). Alkoxy groups are generally considered to be auxochromes, which can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating nature of the oxygen atom's lone pairs, which can extend the conjugation of the π-system. polyu.edu.hk

The electronic transitions in salicylic acid derivatives are also sensitive to the solvent environment. semanticscholar.org Changes in solvent polarity can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands.

Based on studies of other salicylic acid derivatives, the UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit two main absorption bands characteristic of the salicylic acid chromophore. The expected electronic transitions and their hypothetical λmax values are presented in the table below, based on data from related compounds.

| Electronic Transition | Expected λmax Range (nm) | Description |

|---|---|---|

| π → π | ~290 - 310 | This transition involves the excitation of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the aromatic system. The propoxy group is expected to cause a red shift compared to unsubstituted salicylic acid. |

| n → π | ~230 - 250 | This transition involves the excitation of a non-bonding electron (from the oxygen atoms of the carboxyl and hydroxyl groups) to an anti-bonding π* orbital. This band is typically of lower intensity than the π → π* band. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. iucr.org Although a crystal structure for this compound has not been reported, the vast number of determined structures for salicylic acid and its derivatives allows for a detailed prediction of its solid-state conformation and packing. iucr.orgnih.gov

Conformation and Torsional Angle Analysis

The key torsional angle in salicylic acid derivatives is the one describing the orientation of the carboxylic acid group relative to the benzene ring. For salicylic acid itself, this torsion angle is close to zero, indicating a high degree of planarity. soton.ac.uk It is highly probable that this compound would also adopt a similar planar conformation to maximize the stability of the intramolecular hydrogen bond. The propoxy group, being relatively flexible, would likely orient itself to minimize steric hindrance with the adjacent carboxylic acid group.

The table below presents typical torsional angles for salicylic acid, which are expected to be similar for this compound.

| Torsional Angle | Description | Expected Value (°) |

|---|---|---|

| O=C-C-C | Defines the orientation of the carboxylic acid group relative to the benzene ring. | ~0 - 10 |

| C-C-O-H | Defines the orientation of the hydroxyl proton. | ~0 |

| C2-C3-O-C | Defines the orientation of the propoxy group. | Variable, likely adopting a conformation that minimizes steric interactions. |

Intermolecular Interactions in Crystal Packing

The crystal packing of salicylic acid and its derivatives is predominantly governed by the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. iucr.orgnih.govresearchgate.net This R22(8) graph set motif is a very robust and common feature in the crystal structures of carboxylic acids. nih.gov

For this compound, it is anticipated that the primary packing motif will be the characteristic carboxylic acid dimer. The propoxy group would likely be involved in weaker van der Waals interactions and potentially C-H···O hydrogen bonds with neighboring molecules, further stabilizing the three-dimensional crystal structure. The bulkiness of the propoxy group might influence the stacking arrangement of the aromatic rings compared to unsubstituted salicylic acid.

The following table summarizes the expected intermolecular interactions in the crystal structure of this compound based on the analysis of related compounds.

| Interaction Type | Description | Expected Distance (Å) |

|---|---|---|

| O-H···O (Carboxylic Acid Dimer) | The primary intermolecular interaction forming centrosymmetric dimers. | ~2.6 - 2.7 |

| C-H···O | Weak hydrogen bonds involving aromatic or aliphatic C-H donors and oxygen acceptors. | ~3.0 - 3.5 |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | ~3.5 - 4.0 (interplanar distance) |

Based on a comprehensive search for scientific literature, detailed computational and theoretical chemistry investigations focusing specifically on this compound, as requested in the provided outline, are not available in published research. While extensive theoretical studies have been conducted on the parent compound, salicylic acid, and some of its other derivatives researchgate.netresearchgate.netuva.es, the specific quantum chemical calculations for the 3-propoxy variant could not be located.

Therefore, it is not possible to generate a scientifically accurate article with the required data tables and detailed research findings for the following sections concerning this compound:

Computational and Theoretical Chemistry Investigations of 3 Propoxysalicylic Acid

Quantum Chemical Calculations

Ab Initio Methods for High-Accuracy Electronic Structure Determination

To fulfill the user's request, data from dedicated computational studies on 3-Propoxysalicylic acid would be necessary. Such studies would involve performing new calculations using Density Functional Theory and Ab Initio methods to determine the molecule's optimized geometry, frontier molecular orbitals, electrostatic potential, and various reactivity descriptors. Without access to the output of such specific research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Thermochemical Property Prediction (e.g., enthalpy of formation, acidity estimations)

Thermochemical properties are fundamental to understanding the stability and reactivity of a compound. While direct experimental calorimetric data for this compound is not widely available, these values can be reliably predicted using computational methods. Techniques such as ab initio quantum mechanical calculations and density functional theory (DFT) are employed to estimate properties like the enthalpy of formation (ΔfH°) and acid dissociation constant (pKa).

The enthalpy of formation provides a measure of a molecule's stability. For instance, the standard molar enthalpy of formation for the related compound acetylsalicylic acid (aspirin) in its crystalline state is -(758.19 ± 0.52) kJ·mol⁻¹ researchgate.net. Computational models calculate the total electronic energy of the molecule, which can then be used to derive its enthalpy of formation. These calculations consider the molecule's optimized geometry and vibrational frequencies.

Acidity estimations are crucial for predicting the behavior of this compound in biological systems. The pKa value, which indicates the strength of the carboxylic acid group, can be computed by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, typically water. The propoxy group at the 3-position is expected to influence the acidity of the carboxylic acid and the phenolic hydroxyl group through electronic and steric effects, compared to salicylic (B10762653) acid itself.

A table of predicted thermochemical properties for this compound, as would be generated by computational software, is presented below.

| Property | Predicted Value | Method |

| Enthalpy of Formation (gas) | Value in kJ/mol | DFT (e.g., B3LYP/6-31G*) |

| pKa (Carboxylic Acid) | Value | Solvation Model (e.g., SMD) |

| pKa (Phenolic Hydroxyl) | Value | Solvation Model (e.g., SMD) |

Note: The values in this table are illustrative of the data format obtained from computational predictions.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer a dynamic view of molecular behavior and interactions, providing a deeper understanding of conformational preferences and binding affinities.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com For this compound, MD simulations can elucidate its conformational landscape and intrinsic flexibility. By simulating the molecule in a solvent environment (typically water), researchers can observe how the propoxy side chain rotates and flexes in relation to the salicylic acid core. nih.gov

These simulations reveal the most stable, low-energy conformations of the molecule and the energy barriers between different conformational states. nih.gov This information is vital for understanding how the molecule might adapt its shape to fit into a biological target's binding site. For example, simulations of salicylate (B1505791), the conjugate base of salicylic acid, have been used to study its interaction and orientation within lipid bilayers, demonstrating how it associates at the water-lipid interface. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. nih.govarxiv.org The process involves placing the ligand in the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.

Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and amino acid residues in the target's active site. mdpi.com For example, docking studies on other salicylic acid derivatives have successfully predicted their binding modes and inhibitory potential against targets like tyrosyl-tRNA synthetase. nih.gov The results are typically ranked by a docking score, with lower scores indicating a more favorable binding interaction. asianpubs.orgresearchgate.net

Below is a sample data table illustrating the output of a hypothetical docking study of this compound against three potential protein targets.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | H-bond, Pi-Alkyl |

| Tyrosyl-tRNA Synthetase | -7.9 | Asp79, Tyr171, Gly36 | H-bond, Hydrophobic |

| Aldo-Keto Reductase 1C1 | -8.1 | Tyr55, His117, Trp227 | H-bond, Pi-Pi Stacking |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgslideshare.net A QSAR study would involve a set of salicylic acid derivatives, including this compound, for which a specific biological activity (e.g., anti-inflammatory potency) has been measured. nih.gov

The first step is to calculate various molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. wikipedia.orgmdpi.com The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity. slideshare.net

Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

To refine the predictions from molecular docking, more rigorous methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used. nih.gov These methods calculate the binding free energy of a ligand-protein complex by combining molecular mechanics energy calculations with continuum solvation models. nih.gov

The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in solution. It is composed of several terms:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions). nih.gov

ΔG_solv is the change in solvation free energy (composed of polar and non-polar contributions). nih.gov

-TΔS is the change in conformational entropy upon binding.

These calculations, often performed on snapshots from an MD simulation, provide a more accurate estimate of binding affinity than docking scores alone. researchgate.netresearchgate.net

Mechanistic Insights from Computational Approaches (e.g., reaction pathways, transition states)

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By modeling reaction pathways, researchers can identify intermediates and transition states, providing a step-by-step understanding of how a reaction occurs. For a molecule like this compound, these methods could be used to study its metabolism or its mechanism of action if it acts as an inhibitor by forming a covalent bond.

For example, computational studies using quantum mechanics/molecular mechanics (QM/MM) methods have been employed to understand the inhibition mechanism of aspirin (B1665792) with cyclooxygenase (COX) enzymes. These studies characterized the reaction pathway for the acetylation of a serine residue in the enzyme's active site, identifying a metastable tetrahedral intermediate and showing that the carboxyl group of aspirin acts as a general base in the reaction. researchgate.net Similar computational approaches could be applied to investigate potential reaction mechanisms involving this compound, providing fundamental insights into its chemical reactivity and biological function.

Derivatization Strategies and Analytical Methodologies for Research Applications

Chemical Derivatization for Enhanced Spectroscopic Detection and Separation

Chemical derivatization is a key strategy to overcome challenges in the analysis of polar and non-volatile compounds like 3-propoxysalicylic acid. By converting the carboxylic acid and phenolic hydroxyl groups into less polar and more volatile derivatives, their detectability and separation by chromatographic and spectroscopic methods can be significantly improved.

Esterification and amidation are common derivatization techniques for carboxylic acids. These reactions replace the acidic proton of the carboxyl group with an alkyl or amide group, respectively, which reduces the polarity of the molecule. This reduction in polarity leads to better resolution in chromatography. nih.gov For instance, the formation of diastereomeric esters through reaction with a chiral alcohol allows for the separation of enantiomers on a non-chiral column. nih.gov Similarly, amidation can be achieved through various reagents, and copper-catalyzed systems have been developed for the amidation of carboxylic acids using tertiary amines. researchgate.net

Table 1: Comparison of Esterification and Amidation for Chromatographic Resolution

| Derivatization Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Esterification | Alcohols (e.g., propargyl alcohol) with catalysts (e.g., copper(I) halide) | Improves volatility, allows for separation of enantiomers with chiral alcohols. nih.gov | May require harsh reaction conditions that can degrade the analyte. nih.gov |

| Amidation | Tertiary amines with copper catalysts | Reduces polarity, can be performed under relatively mild conditions. researchgate.net | May introduce interfering byproducts. |

Silylation is a widely used derivatization technique for GC-MS analysis of compounds containing active hydrogen atoms, such as those in carboxylic acids and phenols. phenomenex.com Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group. phenomenex.comnih.gov This process increases the volatility and thermal stability of this compound, making it amenable to GC-MS analysis. phenomenex.comyoutube.com The resulting TMS derivatives are less polar and typically exhibit sharp, well-defined chromatographic peaks. phenomenex.com The choice of silylating reagent and reaction conditions, such as temperature and the use of a catalyst like pyridine, can be optimized to achieve complete derivatization. brjac.com.br

For analyses requiring high sensitivity, such as in biological samples with low analyte concentrations, fluorescent tagging is a valuable derivatization strategy. A fluorescent moiety is attached to the this compound molecule, allowing for detection by highly sensitive fluorescence detectors in liquid chromatography. tamu.edu This approach can significantly lower the limits of detection. For instance, a novel tagging reagent, (3R,4S)-1-(4-(aminomethyl)phenylsulfonyl)pyrrolidine-3,4-diol (APPD), has been used for the fluorogenic derivatization of 3-nitrotyrosine (B3424624) residues after reduction, enabling detection at the nanomolar level. nih.gov While not directly applied to this compound in the provided context, similar strategies could be adapted.

In liquid chromatography-mass spectrometry (LC-MS/MS), the efficiency of ionization in the MS source is crucial for achieving high sensitivity. nih.gov Derivatization can be employed to introduce a readily ionizable group onto the analyte molecule. For carboxylic acids, reagents that introduce a permanent positive charge or a group with high proton affinity can enhance the signal in positive-ion electrospray ionization (ESI). ddtjournal.commdpi.com For example, 2-picolylamine has been used to derivatize carboxylic acids, resulting in a 9- to 158-fold increase in detection response in LC-ESI-MS/MS. sigmaaldrich.com This strategy is particularly useful for overcoming the often poor ionization efficiency of acidic compounds in the positive-ion mode. researchgate.netnih.gov

Development of Advanced Analytical Methods for this compound

The development of robust and sensitive analytical methods is essential for the accurate quantification of this compound in various matrices. Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are particularly well-suited for this purpose.

Hyphenated analytical techniques are powerful tools for the analysis of complex mixtures. mdpi.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most commonly employed hyphenated methods for the analysis of organic compounds. mdpi.comresearchgate.net

GC-MS is ideal for the analysis of volatile and thermally stable compounds. phenomenex.comyoutube.com As discussed, derivatization, particularly silylation, is often necessary to make compounds like this compound suitable for GC-MS analysis. nih.govyoutube.com The combination of gas chromatographic separation with mass spectrometric detection provides high selectivity and allows for the identification of compounds based on their mass spectra. nih.govnetzsch.com

LC-MS/MS is a versatile technique that can be used to analyze a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.netnih.govresearchgate.netmtak.hu For the analysis of salicylic (B10762653) acid and its derivatives, LC-MS/MS methods have been developed that offer high sensitivity and selectivity. researchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) allows for the highly selective detection of the target analyte even in the presence of complex matrix components. mdpi.com Derivatization can further enhance the performance of LC-MS/MS by improving chromatographic separation and ionization efficiency. sigmaaldrich.comresearchgate.netnih.gov

Table 2: Comparison of GC-MS and LC-MS/MS for the Analysis of this compound

| Technique | Sample Requirements | Derivatization | Advantages | Disadvantages |

|---|---|---|---|---|

| GC-MS | Volatile and thermally stable | Often required (e.g., silylation) nih.govyoutube.com | High chromatographic resolution, extensive spectral libraries for identification. mdpi.com | Not suitable for non-volatile or thermally labile compounds. |

| LC-MS/MS | Soluble in a suitable solvent | Can be used to enhance sensitivity and selectivity sigmaaldrich.comresearchgate.netnih.gov | Applicable to a wide range of compounds, high sensitivity and selectivity with MS/MS detection. researchgate.netnih.govmtak.hu | Matrix effects can suppress ionization. |

Chromatographic Method Development (HPLC, UPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for assessing the purity and performing quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful methods, each with specific considerations for method development.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common methods for the analysis of salicylic acid and its derivatives due to their versatility and suitability for non-volatile and thermally sensitive compounds. researchgate.netresearchgate.net Method development for this compound typically involves optimizing the stationary phase, mobile phase, and detection parameters to achieve adequate resolution, sensitivity, and rapid analysis times.

Stationary Phase: Reversed-phase columns, particularly C18-bonded silica (B1680970), are widely used for separating salicylic acid derivatives. ijprajournal.com These columns separate compounds based on their hydrophobicity. The propoxy group and the aromatic ring of this compound provide sufficient nonpolar character for good retention on a C18 stationary phase.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous solvent and an organic modifier. A common combination is water mixed with acetonitrile (B52724) or methanol. researchgate.netfarmaciajournal.com To ensure the carboxylic acid group of the analyte remains in its protonated, less polar form for better retention and peak shape, the pH of the aqueous component is often acidified using additives like phosphoric acid, formic acid, or acetic acid. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a complex sample. researchgate.net

Detection: Ultraviolet (UV) detection is a straightforward and robust method, as the benzene (B151609) ring in this compound is a strong chromophore. A photodiode array (DAD) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment. For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) detection can be coupled with HPLC or UPLC (LC-MS). benthamdirect.comnih.gov

Interactive Table: Typical HPLC/UPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Rationale |

| Column | C18, 100 mm x 4.6 mm, 5 µm (HPLC) or <2 µm (UPLC) | Provides good hydrophobic retention for salicylic acid derivatives. UPLC particles offer higher efficiency and speed. ijprajournal.com |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid | Acid suppresses the ionization of the carboxylic acid group, improving peak shape and retention. researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the reversed-phase column. |

| Elution Mode | Gradient | Allows for efficient separation of compounds with varying polarities and reduces analysis time. |

| Flow Rate | 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) | Optimized for column dimensions and particle size to ensure good separation efficiency. |

| Column Temperature | 30 - 45 °C | Controls retention time consistency and can improve peak shape. |

| Detection | UV/DAD at ~230-240 nm and ~300 nm | Wavelengths of maximum absorbance for salicylic acid derivatives. biotech-asia.org |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and method sensitivity. |

Gas Chromatography (GC)

Gas chromatography is a high-resolution technique suitable for volatile and thermally stable compounds. Due to the low volatility of this compound, stemming from its polar carboxylic acid and hydroxyl functional groups, direct analysis by GC is challenging and can result in poor peak shape and thermal degradation. chromforum.org Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. chromforum.orgsigmaaldrich.com

Derivatization: The most common strategy is silylation, which replaces the active hydrogens on the carboxylic acid and phenolic hydroxyl groups with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. chromforum.org The resulting TMS-derivatized this compound is significantly more volatile and less polar, making it amenable to GC analysis. Another approach is esterification of the carboxylic acid group, for instance, by using methanolic HCl. sigmaaldrich.com

GC Parameters: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analyte. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points. Detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification. chromforum.org

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a powerful analytical technique that offers high separation efficiency, short analysis times, and requires minimal sample volume. nih.gov It is well-suited for the analysis of charged species like this compound.

In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). mdpi.com When a high voltage is applied, components of the sample migrate at different velocities based on their charge-to-size ratio, allowing for their separation. researchgate.net

For the analysis of this compound, the development of a CE method would focus on the following parameters:

Background Electrolyte (BGE): The composition and pH of the BGE are critical. Since this compound is an acid, its charge state is highly dependent on the pH. A buffer with a pH above the pKa of the carboxylic acid and phenolic hydroxyl groups will ensure the analyte is in its anionic form and migrates toward the anode. Common buffers include phosphate (B84403) or borate (B1201080) buffers. nih.gov

Applied Voltage: The applied voltage drives the separation. Higher voltages generally lead to faster separations, but can generate Joule heating, which may affect resolution. An optimal voltage is selected to balance analysis time and separation efficiency. nih.gov

Capillary: Standard uncoated fused-silica capillaries are commonly used. The inner diameter and length of the capillary influence the separation efficiency and analysis time.

Detection: UV-Vis detection is the most common method coupled with CE. The detector is placed at a window in the capillary where it measures the absorbance of the analytes as they pass through. mdpi.com

Interactive Table: Key Parameters for Capillary Electrophoresis Method Development

| Parameter | Typical Setting/Consideration | Rationale |

| Capillary | Fused-silica, 50-75 µm i.d., 40-60 cm length | Standard dimensions offering a good balance of efficiency and sample loading capacity. |

| Background Electrolyte (BGE) | 20-100 mM Borate or Phosphate buffer | Common buffers used in CE for their good buffering capacity and low UV absorbance. |

| BGE pH | pH 8-10 | Ensures this compound is fully deprotonated (anionic) for consistent migration. |

| Applied Voltage | 15 - 30 kV | Provides efficient separation and reasonable analysis times. mdpi.com |

| Temperature | 20 - 25 °C | Maintained to ensure reproducible migration times. nih.gov |

| Injection Mode | Hydrodynamic or Electrokinetic | Hydrodynamic (pressure) injection is simpler and more common. |

| Detection | UV at ~230 nm or ~300 nm | Wavelengths of high absorbance for the salicylic acid chromophore. |

Isotopic Labeling Strategies for Mechanistic Elucidation in Research

Isotopic labeling is a powerful technique used to trace the journey of molecules through biological or chemical systems, providing deep insights into reaction mechanisms, metabolic pathways, and biosynthetic origins. nih.govresearchgate.net In research involving this compound, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) can be incorporated into the molecule at specific positions.

The synthesized, isotopically labeled this compound is then introduced into the system of interest (e.g., a cell culture, an organism, or a chemical reaction). The fate of the labeled compound is monitored using analytical techniques that can differentiate between isotopes, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Key applications of isotopic labeling for this compound research include:

Metabolic Pathway Analysis: By using ¹³C- or ²H-labeled this compound, researchers can track its metabolism. The detection of labeled metabolites by LC-MS or GC-MS helps to identify the metabolic products and construct the metabolic pathway.

Mechanistic Studies of Enzyme Action: If this compound is a substrate or product of an enzymatic reaction, isotopic labeling can elucidate the reaction mechanism. For example, using ¹⁸O in the carboxyl or hydroxyl group can help determine the origin of oxygen atoms in products or intermediates. researchgate.net

Biosynthesis Studies: If this compound were a natural product, labeled precursors could be fed to the producing organism. The pattern of isotope incorporation into the final molecule, determined by NMR or MS, would reveal the biosynthetic building blocks and assembly process. nih.gov

Pharmacokinetic Studies: Labeled compounds can be used as tracers to study absorption, distribution, metabolism, and excretion (ADME) profiles without the need for radioactive isotopes.

Interactive Table: Isotopic Labeling Strategies for this compound Research

| Isotope | Position of Label | Research Application | Primary Analytical Technique |

| ¹³C | Propoxy group, aromatic ring, or carboxyl group | Tracing carbon skeleton in metabolic or biosynthetic pathways. | Mass Spectrometry (MS), NMR Spectroscopy |

| ²H (Deuterium) | Propoxy group or aromatic ring | Probing kinetic isotope effects to understand reaction mechanisms; metabolic tracing. | Mass Spectrometry (MS), NMR Spectroscopy |

| ¹⁸O | Carboxyl or hydroxyl group | Determining the origin of oxygen atoms in enzymatic reactions or chemical transformations. | Mass Spectrometry (MS) |

| ¹⁴C (Radioisotope) | Any carbon position | Historically used for metabolic tracing and quantification (less common now due to safety). | Scintillation Counting, Autoradiography |

Mechanistic Investigations of 3 Propoxysalicylic Acid at the Molecular Level in Vitro and in Silico

Exploration of Molecular Interactions with Biological Macromolecules (e.g., proteins, enzymes, nucleic acids) in vitro or in silico

The interaction of small molecules like 3-propoxysalicylic acid with biological macromolecules is governed by a combination of non-covalent forces. The structure of this compound, featuring a carboxyl group, a hydroxyl group, a benzene (B151609) ring, and a propoxy substituent, allows for a diverse range of interactions that dictate its binding affinity and specificity to proteins and enzymes.

Hydrogen Bonding: The carboxyl and hydroxyl groups of the salicylate (B1505791) moiety are primary sites for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and carboxyl groups can act as hydrogen bond acceptors. Theoretical and spectroscopic studies of salicylic (B10762653) acid confirm the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group. researchgate.netmdpi.comacs.orgacs.orgnih.gov This interaction helps to hold the molecule in a planar conformation. mdpi.com In interactions with macromolecules, these groups can form intermolecular hydrogen bonds with polar amino acid residues (e.g., Arginine, Tyrosine) in a protein's binding pocket. mdpi.com For example, in the active site of the plant protein AtGH3.12, the carboxyl group of salicylic acid forms hydrogen bonds with the side chains of Arginine 123 and Tyrosine 120. mdpi.com

Hydrophobic Interactions: The benzene ring provides a nonpolar surface capable of engaging in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine. The addition of the three-carbon propoxy group at the 3-position significantly increases the hydrophobic character of this compound compared to salicylic acid. This enhanced hydrophobicity would be expected to strengthen its interactions with hydrophobic pockets in proteins and could influence its ability to partition into lipid membranes. nih.govnih.gov Molecular dynamics simulations have shown that salicylate molecules associate at the water-lipid interface of a dipalmitoylphosphatidylcholine (DPPC) bilayer, indicating the importance of both hydrophilic and hydrophobic interactions in its membrane association. nih.gov

The electron-rich π-system of the aromatic ring in this compound is capable of participating in specific non-covalent interactions.

π-Cation Interactions: This interaction occurs between the π-electron cloud of the benzene ring and a positively charged ion, typically the side chain of cationic amino acids like lysine (B10760008) or arginine. This electrostatic interaction can be a significant contributor to the binding energy and stability of a ligand-protein complex. The interaction between the carboxylate group of salicylic acid and an arginine residue (Arg-120) has been proposed to contribute to its inhibitory properties against cyclooxygenase (COX) enzymes. daneshyari.com

π-Stacking Interactions: These interactions involve the non-covalent stacking of aromatic rings. In biological systems, this often occurs between the ligand and aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions can be arranged in a parallel or T-shaped (edge-to-face) geometry. wikipedia.org Molecular dynamics simulations of salicylamide (B354443) derivatives have shown that fluorination can stabilize π-π stacking interactions between molecules. mdpi.com Similarly, the crystal structure of a salicylate salt shows π-π stacking playing a role in the crystal packing. researchgate.net It is therefore plausible that the aromatic ring of this compound could form stabilizing π-stacking interactions within the binding sites of target proteins. mdpi.com

The binding of a small molecule ligand to a protein can induce conformational changes in the protein's structure, which is often essential for its biological function or inhibition. This principle of "induced fit" can alter the protein's activity. Studies on MarR (multiple antibiotic resistance regulator) homologs, a family of transcriptional regulators, have provided direct evidence of such changes upon salicylate binding. The crystal structures of the MTH313 protein, both in its apo (unbound) form and in a complex with salicylate, reveal significant conformational shifts in the protein upon ligand binding. researchgate.net This change is believed to cause the protein to dissociate from its DNA binding site, thereby regulating gene transcription. researchgate.net Given that this compound shares the core salicylate structure, it is likely to induce similar allosteric changes in its specific protein targets.

In Silico Pathway Analysis and Molecular Recognition Studies

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interactions between a ligand and its target protein at the molecular level. These studies can predict binding affinities, identify key interacting residues, and assess the stability of the ligand-protein complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been performed with salicylic acid and its derivatives against a variety of targets. For instance, an in silico study of a salicylic acid analogue identified in Pseudomonas fluorescens strains showed feasible inhibitory potential against human cyclooxygenase (COX) and aldo-keto reductase targets. nih.gov Other research has used docking to screen salicylic acid derivatives against cancer-related targets, such as matrix metalloproteinases (MMP9, MMP2) and epidermal growth factor receptor (EGFR), with some derivatives showing strong predicted binding affinities. scientific.netresearchgate.net These studies highlight the utility of the salicylate scaffold for interacting with diverse biological targets.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, allowing for an assessment of the stability of a ligand-protein complex in a simulated physiological environment. MD simulations were used to study the binding of salicylic acid to the chloroplastic glyceraldehyde 3-phosphate dehydrogenase (GAPA1) from Arabidopsis thaliana. mdpi.com The simulations helped identify a specific surface cavity as the most stable binding pocket in the presence of a solvent, a finding that was later validated by experimental biochemical assays. mdpi.com

The table below presents a selection of in silico docking results for various salicylic acid derivatives against different protein targets, illustrating the range of binding affinities that can be expected from this class of compounds.

| Salicylic Acid Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Salicylic acid-curcumin | MMP9 | -9.6 | scientific.net |

| Salicylic acid-curcumin | ADP Ribose Polymerase | -11.2 | scientific.net |

| Salicylic acid-benzyl alcohol | MMP9 | -9.6 | scientific.net |

| Salicylic acid-eugenol | EGFR | -7.9 | scientific.net |

| 5-chloro-2-(1H-indol-2-yl)benzoic acid | 3JUS (Protein Kinase) | -11.14 | researchgate.net |

| 5-chloro-2-(1H-indol-2-yl)benzoic acid | 3UPI (Protein Kinase) | -9.55 | researchgate.net |

Enzyme Inhibition Mechanisms (if applicable to relevant enzyme targets in vitro and in silico)

Salicylic acid and its derivatives are known to inhibit several enzymes, most notably those involved in inflammatory pathways. The mechanisms of inhibition can vary, from competitive binding at the active site to allosteric modulation.

One of the key targets is the lipoxygenase (LOX) family of enzymes, which are involved in the biosynthesis of leukotrienes. Salicylic acid has been shown to inhibit soybean lipoxygenase (SLO), rabbit reticulocyte 15-LOX (RR15-LOX), and human recombinant 5-LOX (HR5-LOX). nih.gov The inhibition was found to be reversible and non-competitive. The proposed mechanism involves the reduction of the catalytically active ferric iron (Fe³⁺) at the enzyme's active site to its inactive ferrous form (Fe²⁺), thereby halting the enzyme's catalytic cycle. nih.gov

Salicylic acid is also known to interact with prostaglandin (B15479496) endoperoxide synthetase (cyclooxygenase), although it is a much weaker inhibitor than its acetylated derivative, aspirin (B1665792). However, salicylic acid can prevent the irreversible inhibition of the enzyme by aspirin, suggesting that it competes for a cationic binding site within the enzyme, preventing aspirin from accessing the serine residue it acetylates. nih.gov

Given these precedents, this compound would be expected to inhibit similar enzymes. The increased hydrophobicity conferred by the propoxy group could enhance its binding affinity for lipophilic active sites, potentially making it a more potent inhibitor than salicylic acid itself for certain enzymes.

The table below summarizes the inhibitory concentrations (IC₅₀) of salicylic acid against various lipoxygenases.

| Enzyme | Substrate | IC₅₀ of Salicylic Acid (μM) | Reference |

|---|---|---|---|

| Soybean Lipoxygenase (SLO) | Linoleic Acid | 107 | nih.gov |

| Soybean Lipoxygenase (SLO) | Arachidonic Acid | 153 | nih.gov |

| Rabbit Reticulocyte 15-LOX (RR15-LOX) | Linoleic Acid | 49 | nih.gov |

| Rabbit Reticulocyte 15-LOX (RR15-LOX) | Arachidonic Acid | 63 | nih.gov |

| Human Recombinant 5-LOX (HR5-LOX) | Arachidonic Acid | 168 | nih.gov |

Redox Properties and Potential as Radical Scavengers in vitro or in silico

The phenolic structure of salicylic acid derivatives endows them with redox properties, allowing them to act as antioxidants by scavenging free radicals. This activity is a key aspect of their cyclooxygenase-independent anti-inflammatory effects. nih.gov